N-{4-[({[(4-bromophenoxy)acetyl]amino}carbothioyl)amino]phenyl}acetamide N-{4-[({[(4-bromophenoxy)acetyl]amino}carbothioyl)amino]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0993575
InChI: InChI=1S/C17H16BrN3O3S/c1-11(22)19-13-4-6-14(7-5-13)20-17(25)21-16(23)10-24-15-8-2-12(18)3-9-15/h2-9H,10H2,1H3,(H,19,22)(H2,20,21,23,25)
SMILES: CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC=C(C=C2)Br
Molecular Formula: C17H16BrN3O3S
Molecular Weight: 422.3 g/mol

N-{4-[({[(4-bromophenoxy)acetyl]amino}carbothioyl)amino]phenyl}acetamide

CAS No.:

Cat. No.: VC0993575

Molecular Formula: C17H16BrN3O3S

Molecular Weight: 422.3 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[({[(4-bromophenoxy)acetyl]amino}carbothioyl)amino]phenyl}acetamide -

Specification

Molecular Formula C17H16BrN3O3S
Molecular Weight 422.3 g/mol
IUPAC Name N-[(4-acetamidophenyl)carbamothioyl]-2-(4-bromophenoxy)acetamide
Standard InChI InChI=1S/C17H16BrN3O3S/c1-11(22)19-13-4-6-14(7-5-13)20-17(25)21-16(23)10-24-15-8-2-12(18)3-9-15/h2-9H,10H2,1H3,(H,19,22)(H2,20,21,23,25)
Standard InChI Key RFDAPMIRGMEMOO-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC=C(C=C2)Br
Canonical SMILES CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC=C(C=C2)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator